![molecular formula C27H40O8 B3368395 (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 2097-89-4](/img/structure/B3368395.png)
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a useful research compound. Its molecular formula is C27H40O8 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Androsterone Derivatives as Androgen Biosynthesis Inhibitors
Research on androsterone derivatives, including compounds with structural similarities to the one described, has shown potential as inhibitors of androgen biosynthesis. These compounds exhibit typical steroid shapes and possess different E ring conformations, which rationalize the biological results obtained, suggesting their use in targeting androgen-related pathways (Djigoué et al., 2012).
Antimicrobial and Antitumor Activities of Triorganotin(IV) Derivatives
Triorganotin(IV) derivatives of sodium deoxycholate, a compound with structural elements akin to the described molecule, have been synthesized and shown to exhibit significant antimicrobial and antitumor activities, highlighting their potential as antifungal agents and in cancer therapy (Shaheen et al., 2014).
Cardiac Glycosides from Periploca sepium Bunge
Compounds structurally related to the queried molecule have been isolated from traditional herbal medicines, such as Periploca sepium Bunge, and analyzed for their potential health benefits. These compounds adopt specific conformations and are linked by hydrogen bonds, suggesting their relevance in medicinal chemistry (Zhang et al., 2012).
Liver X Receptor Agonists from Bile Acid Analogs
Bile acid analogs, utilizing steroidal scaffolds similar to the compound of interest, have been synthesized and evaluated for their agonist activity towards liver X receptors (LXRs), which are crucial for cholesterol metabolism regulation. This research indicates the therapeutic potential of these compounds in treating cardiovascular and neurodegenerative diseases (Ching, 2013).
Antimicrobial and Antioxidant Properties of Triterpenic Compounds
A new triterpenic compound isolated from galls of Pistacia integerrima, structurally similar to the described compound, demonstrated antimicrobial and antioxidant properties. This suggests the potential use of such compounds in developing treatments or supplements with antimicrobial and antioxidant benefits (Rauf et al., 2014).
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8/c1-16(4-7-24(31)32)19-5-6-20-25-21(12-23(35-15-30)27(19,20)3)26(2)9-8-18(33-13-28)10-17(26)11-22(25)34-14-29/h13-23,25H,4-12H2,1-3H3,(H,31,32)/t16-,17+,18-,19-,20+,21+,22-,23+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJFKWAMNYLNEV-OCCHXLOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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